2-Isopropyl-1-methyl-1H-imidazole

Catalog No.
S732487
CAS No.
22509-02-0
M.F
C7H12N2
M. Wt
124.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropyl-1-methyl-1H-imidazole

CAS Number

22509-02-0

Product Name

2-Isopropyl-1-methyl-1H-imidazole

IUPAC Name

1-methyl-2-propan-2-ylimidazole

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C7H12N2/c1-6(2)7-8-4-5-9(7)3/h4-6H,1-3H3

InChI Key

IOILKZYWNMYWJY-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CN1C

Canonical SMILES

CC(C)C1=NC=CN1C

Synthesis and Characterization:

2-Isopropyl-1-methyl-1H-imidazole (2-IMPI) is a heterocyclic compound containing a five-membered aromatic ring with two nitrogen atoms. While its natural occurrence is not widely reported, researchers have employed various synthetic methods to obtain 2-IMPI. One common approach involves the reaction of 1,2-diaminoethane with either 2-methylpropionaldehyde or acetone under specific conditions [].

Following synthesis, researchers utilize various techniques to characterize 2-IMPI, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ]. These techniques provide data on the molecule's structure and composition, which are crucial for understanding its properties and potential applications.

Potential Medicinal Applications:

Studies suggest that 2-IMPI possesses unique properties that might be relevant in the development of new medications. Its nitrogen-containing ring structure allows it to interact with various biological molecules, potentially influencing their function.

For example, research has explored the potential of 2-IMPI derivatives as anti-inflammatory agents []. These studies suggest that 2-IMPI-based compounds might offer a new approach to managing inflammation, a critical factor in various diseases.

Furthermore, investigations into the potential anticonvulsant properties of 2-IMPI derivatives are ongoing []. These studies aim to determine whether 2-IMPI-based molecules can help control seizures, a characteristic symptom of epilepsy and other neurological disorders.

2-Isopropyl-1-methyl-1H-imidazole is a nitrogen-containing heterocyclic compound with the molecular formula C7H12N2C_7H_{12}N_2. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of both isopropyl and methyl groups contributes to its unique chemical properties and potential applications. Imidazoles are known for their diverse biological activities, making them significant in medicinal chemistry.

Typical of imidazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups.
  • Protonation: The basic nature of the imidazole allows it to be protonated under acidic conditions, forming a cationic species that can engage in further reactions.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines, which are important intermediates in organic synthesis .

The biological activity of 2-Isopropyl-1-methyl-1H-imidazole has been explored in various studies. Compounds containing imidazole rings are often associated with:

  • Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi, making them candidates for pharmaceutical development.
  • Anticancer Activity: Certain imidazole derivatives have shown promise in inhibiting tumor growth and acting as anti-cancer agents through various mechanisms, including apoptosis induction.
  • Enzyme Inhibition: Imidazoles can act as inhibitors for specific enzymes, which is valuable in drug design .

Several synthesis methods have been developed for 2-Isopropyl-1-methyl-1H-imidazole:

  • Multi-step Synthesis: This involves the formation of the imidazole ring through cyclization reactions of appropriate precursors, typically involving condensation reactions between aldehydes and amines.
  • Regiocontrolled Synthesis: Recent advances focus on regioselective methods that allow for the selective substitution at specific positions on the imidazole ring, enhancing yield and purity .
  • One-pot Reactions: Newer methodologies emphasize one-pot synthesis techniques that streamline the process, reducing time and resource consumption.

2-Isopropyl-1-methyl-1H-imidazole finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a potential drug candidate.
  • Catalysis: Imidazoles are often used as catalysts in organic reactions due to their ability to stabilize transition states.
  • Agriculture: Some derivatives are explored for use as pesticides or herbicides due to their biological activity against pests .

Interaction studies involving 2-Isopropyl-1-methyl-1H-imidazole typically focus on its binding affinity to various biological targets:

  • Protein Binding: Research has shown that this compound can interact with specific proteins, influencing their activity and stability.
  • Ligand-Receptor Interactions: Studies have demonstrated its potential as a ligand in receptor-mediated processes, which is crucial for drug development.

Similar Compounds

When comparing 2-Isopropyl-1-methyl-1H-imidazole with similar compounds, several notable derivatives emerge:

Compound NameMolecular FormulaKey Features
1-MethylimidazoleC4H6N2C_4H_6N_2Smaller size; basic properties
2-IsopropylimidazoleC6H10N2C_6H_{10}N_2Lacks methyl group; different reactivity
4-MethylimidazoleC4H6N2C_4H_6N_2Substituted at different position; distinct biological activities

Uniqueness

The uniqueness of 2-Isopropyl-1-methyl-1H-imidazole lies in its combination of both isopropyl and methyl groups, which enhance its steric properties and influence its biological interactions compared to other imidazole derivatives. This structural configuration may lead to distinct pharmacological profiles and applications not observed in simpler imidazoles.

XLogP3

1.2

Wikipedia

1-Methyl-2-(propan-2-yl)-1H-imidazole

Dates

Modify: 2023-08-15
Citek et al. Self-assembly of the oxy-tyrosinase core and the fundamental components of phenolic hydroxylation. Nature Chemistry, doi: 10.1038/nchem.1284, published online 4 March 2012 http://www.nature.com/nchem

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